molecular formula C10H11B B1281685 1-(bromomethyl)-2,3-dihydro-1H-indene CAS No. 257632-92-1

1-(bromomethyl)-2,3-dihydro-1H-indene

Cat. No.: B1281685
CAS No.: 257632-92-1
M. Wt: 211.1 g/mol
InChI Key: ACJQXEYQFQYOQN-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-2,3-dihydro-1H-indene is an organic compound that belongs to the class of bromomethyl derivatives of indene This compound is characterized by the presence of a bromomethyl group attached to the indene ring system, which consists of a fused benzene and cyclopentene ring

Preparation Methods

The synthesis of 1-(bromomethyl)-2,3-dihydro-1H-indene can be achieved through several synthetic routes. One common method involves the bromination of 2,3-dihydro-1H-indene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically proceeds under mild conditions, yielding the desired bromomethyl derivative with high selectivity .

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

1-(Bromomethyl)-2,3-dihydro-1H-indene undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines, thiols, or alkox

Properties

IUPAC Name

1-(bromomethyl)-2,3-dihydro-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Br/c11-7-9-6-5-8-3-1-2-4-10(8)9/h1-4,9H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACJQXEYQFQYOQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00512431
Record name 1-(Bromomethyl)-2,3-dihydro-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00512431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

257632-92-1
Record name 1-(Bromomethyl)-2,3-dihydro-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00512431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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